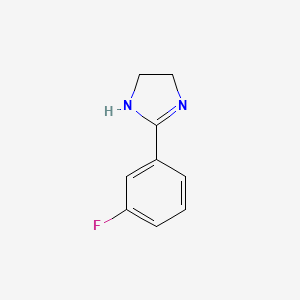
2-(3-fluorophenyl)-4,5-dihydro-1H-Imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluorophenyl)-4,5-dihydro-1H-Imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a fluorophenyl group in this compound adds unique properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-4,5-dihydro-1H-Imidazole typically involves the reaction of 3-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring. The reaction can be summarized as follows:
Starting Materials: 3-fluoroaniline, glyoxal, ammonium acetate.
Reaction Conditions: Reflux in ethanol.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-4,5-dihydro-1H-Imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(3-fluorophenyl)-4,5-dihydro-1H-Imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-4,5-dihydro-1H-Imidazole involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,5-dihydro-1H-Imidazole: Lacks the fluorine atom, resulting in different chemical properties.
2-(4-fluorophenyl)-4,5-dihydro-1H-Imidazole: Similar structure but with the fluorine atom in a different position.
2-(3-chlorophenyl)-4,5-dihydro-1H-Imidazole: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in the 3-position of the phenyl ring in 2-(3-fluorophenyl)-4,5-dihydro-1H-Imidazole imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity to specific molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
27423-83-2 |
|---|---|
Molecular Formula |
C9H9FN2 |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H9FN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2,(H,11,12) |
InChI Key |
QSQDHXMRVZKAHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


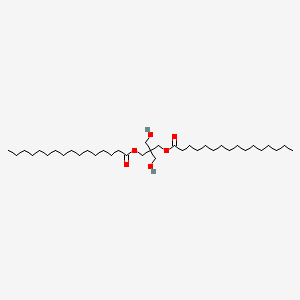
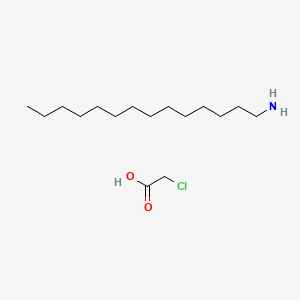
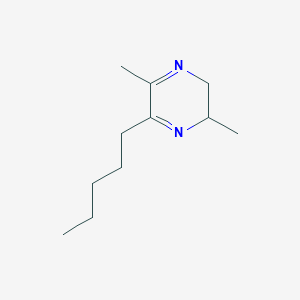
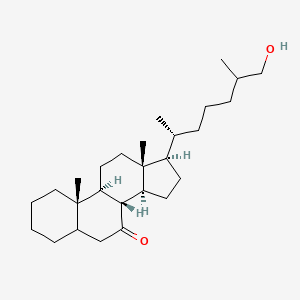
![2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid](/img/structure/B13757325.png)
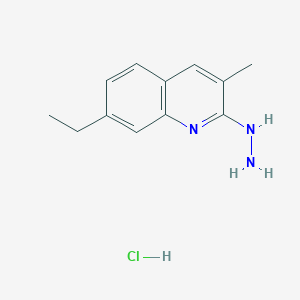
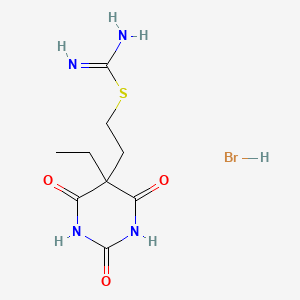

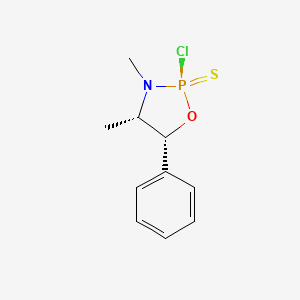
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
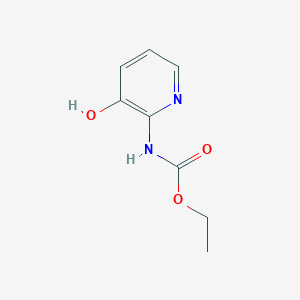
![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
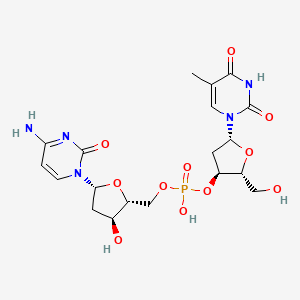
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
